molecular formula C18H13N3O2S B2832154 (Z)-2-(1-(2-(benzo[d]thiazol-2-yl)hydrazono)ethyl)-3-hydroxy-1H-inden-1-one CAS No. 405905-08-0

(Z)-2-(1-(2-(benzo[d]thiazol-2-yl)hydrazono)ethyl)-3-hydroxy-1H-inden-1-one

Cat. No.: B2832154
CAS No.: 405905-08-0
M. Wt: 335.38
InChI Key: CBSVDAJRYPIVAI-JMIUGGIZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(1-(2-(benzo[d]thiazol-2-yl)hydrazono)ethyl)-3-hydroxy-1H-inden-1-one is a complex organic compound featuring a benzo[d]thiazole moiety linked to an indene structure via a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(1-(2-(benzo[d]thiazol-2-yl)hydrazono)ethyl)-3-hydroxy-1H-inden-1-one typically involves the condensation of 2-(benzo[d]thiazol-2-yl)hydrazine with an appropriate indene derivative. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Common solvents used include ethanol, methanol, or acetic acid, and the reaction may require heating to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(1-(2-(benzo[d]thiazol-2-yl)hydrazono)ethyl)-3-hydroxy-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The hydrazone linkage can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzo[d]thiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-2-(1-(2-(benzo[d]thiazol-2-yl)hydrazono)ethyl)-3-hydroxy-1H-inden-1-one can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The benzo[d]thiazole moiety is known for its biological activity, and derivatives of this compound could be explored for their antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In material science, this compound could be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it suitable for the design of novel polymers or dyes.

Mechanism of Action

The biological activity of (Z)-2-(1-(2-(benzo[d]thiazol-2-yl)hydrazono)ethyl)-3-hydroxy-1H-inden-1-one is likely mediated through interactions with specific molecular targets. The benzo[d]thiazole moiety can interact with enzymes or receptors, modulating their activity. The hydrazone linkage may also play a role in binding to biological macromolecules, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    2-(benzo[d]thiazol-2-yl)hydrazine: A precursor in the synthesis of the target compound.

    3-hydroxy-1H-inden-1-one: Another precursor that forms the indene backbone.

    Benzo[d]thiazole derivatives: Compounds with similar biological activities.

Uniqueness

(Z)-2-(1-(2-(benzo[d]thiazol-2-yl)hydrazono)ethyl)-3-hydroxy-1H-inden-1-one is unique due to its combination of a benzo[d]thiazole moiety and an indene structure linked via a hydrazone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(Z)-N-(1,3-benzothiazol-2-ylamino)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c1-10(15-16(22)11-6-2-3-7-12(11)17(15)23)20-21-18-19-13-8-4-5-9-14(13)24-18/h2-9,22H,1H3,(H,19,21)/b20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSVDAJRYPIVAI-JMIUGGIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC2=CC=CC=C2S1)C3=C(C4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC1=NC2=CC=CC=C2S1)/C3=C(C4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.